Cas no 15190-12-2 (2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile)

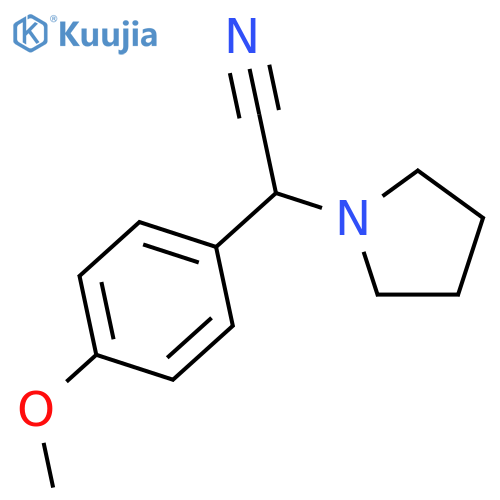

15190-12-2 structure

商品名:2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidineacetonitrile,a-(4-methoxyphenyl)-

- 2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ACETONITRILE

- 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

- 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile

- (4-Methoxyphenyl)(1-pyrrolidinyl)acetonitril

- (4-methoxyphenyl)(pyrrolidin-1-yl)acetonitrile

- (4-methoxy-phenyl)-pyrrolidin-1-yl-acetonitrile

- 2-pyrrolidino-2-(4-methoxyphenyl)acetonitrile

- AC1L3A9Q

- AC1Q49ZF

- AC1Q4QND

- CTK4C7244

- KST-1A1684

- NSC163363

- α-Pyrrolizino-4-methoxybenzeneacetonitrile

- α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile

- 2-Pyrrolizino-2-(4-methoxyphenyl)acetonitrile

- ALPHA-(4-METHOXYPHENYL)-1-PYRROLIDINEACETONITRILE

- alpha-(Pyrrolidin-1-yl)-4-methoxyphenylacetonitrile

- NS00051513

- 15190-12-2

- OTAVA-BB 970461

- DTXSID701250544

- EINECS 239-243-4

- NSC-163363

- MFCD00020842

- NSC 163363

- CS-10084

- AKOS016324432

- AKOS002288762

- CSZHKEHWBYJMGQ-UHFFFAOYSA-N

- I+/--(4-Methoxyphenyl)-1-pyrrolidineacetonitrile

-

- インチ: InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3

- InChIKey: CSZHKEHWBYJMGQ-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC(C(N2CCCC2)C#N)=CC=1

計算された属性

- せいみつぶんしりょう: 216.12638

- どういたいしつりょう: 216.126

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.122

- ふってん: 325.2°Cat760mmHg

- フラッシュポイント: 150.4°C

- 屈折率: 1.561

- PSA: 36.26

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226753-50mg |

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile |

15190-12-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M226753-100mg |

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile |

15190-12-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M226753-500mg |

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile |

15190-12-2 | 500mg |

$ 115.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167470-250mg |

ALPHA-(4-METHOXYPHENYL)-1-PYRROLIDINEACETONITRILE |

15190-12-2 | 250mg |

¥290.00 | 2021-05-21 |

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

15190-12-2 (2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬